1,1-Difluoro-1-phenylpropan-2-amine hydrochloride
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Overview
Description
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol . It is a derivative of phenylpropanamine, where two hydrogen atoms on the alpha carbon are replaced by fluorine atoms. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1,1-Difluoro-1-phenylpropan-2-amine hydrochloride typically involves the reaction of 1-phenylpropan-2-amine with a fluorinating agent. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to enhance yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in studies involving enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.
Medicine: Research involving this compound includes the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with target molecules, enhancing binding affinity and selectivity. This can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1-Difluoro-2-phenylpropan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms. It may exhibit different chemical and biological properties due to this structural variation.
1,1-Difluoro-1-phenylpropan-2-one: This compound is a ketone derivative and lacks the amine group. It is used in different applications and may have different reactivity and stability.
1,1-Difluoro-1-phenylpropan-2-ol: This compound contains a hydroxyl group instead of an amine group.
These comparisons highlight the uniqueness of this compound and its specific applications in various fields of research.
Properties
Molecular Formula |
C9H12ClF2N |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1,1-difluoro-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-7(12)9(10,11)8-5-3-2-4-6-8;/h2-7H,12H2,1H3;1H |
InChI Key |
ATCDEZPGZGZMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(F)F)N.Cl |
Origin of Product |
United States |
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